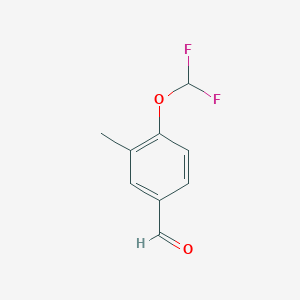

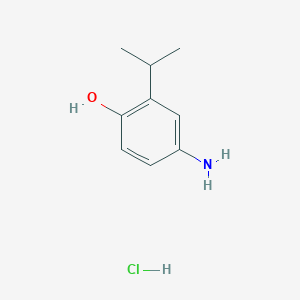

![molecular formula C12H14Cl2N4O B1450314 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride CAS No. 954850-14-7](/img/structure/B1450314.png)

1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride

Descripción general

Descripción

The compound “1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride” is a complex organic molecule that contains several functional groups. It has a piperazine ring, which is a common feature in many pharmaceuticals . The 1,2,4-oxadiazole ring is a heterocyclic compound containing an oxygen atom and two nitrogen atoms. The presence of a chlorophenyl group indicates that the compound may have significant biological activity .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine and 1,2,4-oxadiazole rings would give the molecule a certain degree of rigidity. The chlorophenyl group would likely be in a planar configuration due to the sp2 hybridization of the carbon atoms in the phenyl ring .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The piperazine ring is known to undergo reactions with acids and bases, and the chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group could increase the compound’s lipophilicity, which could affect its solubility and its ability to cross biological membranes .

Aplicaciones Científicas De Investigación

Oxadiazole-containing Compounds

- Scientific Field : Medicinal and Pharmaceutical Chemistry .

- Summary of the Application : Oxadiazole or furadiazole ring-containing derivatives are an important class of heterocyclic compounds. They have a broad range of chemical and biological properties. The derivatives of the oxadiazole nucleus show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

- Methods of Application or Experimental Procedures : The synthesis of these compounds involves the replacement of two methylene groups with two nitrogen atoms in the furan ring. This reduces the aromaticity of the furan ring to such an extent that it shows conjugated diene character .

- Results or Outcomes : There are different examples of commercially available drugs which consist of 1,3,4-oxadiazole ring such as nitrofuran derivative (Furamizole) which has strong antibacterial activity, Raltegravir as an antiviral drug and Nesapidil drug is used in anti-arrhythmic therapy .

Treatment of Narcolepsy

- Scientific Field : Neurology .

- Summary of the Application : Compounds similar to “1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride” have been used in the treatment of narcolepsy, a neurological disorder that affects the control of sleep and wakefulness .

- Methods of Application or Experimental Procedures : The compound is administered orally to patients suffering from narcolepsy. It works by increasing histamine levels in the brain .

- Results or Outcomes : The compound has been shown to be effective in treating excessive daytime sleepiness (EDS) or cataplexy in adult patients with narcolepsy .

Enhancement of Cognitive Function

- Scientific Field : Cognitive Neuroscience .

- Summary of the Application : Certain compounds similar to “1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride” have been found to enhance cognitive function by promoting vigilance .

- Methods of Application or Experimental Procedures : These compounds work as inverse agonists at the H3 receptor, enhancing the activity of histaminergic neurons in the brain .

- Results or Outcomes : The increased activity of histaminergic neurons promotes vigilance and cognition .

Neurotransmitter Regulation

- Scientific Field : Neurochemistry .

- Summary of the Application : Compounds similar to “1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride” may be involved in the regulation of neurotransmitters, which are chemical substances produced in the brain and used by brain cells to communicate with each other .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific context and goals of the research. Generally, these compounds could be administered in a controlled manner to study their effects on neurotransmitter regulation .

- Results or Outcomes : The outcomes of such research could potentially improve our understanding of various neurological conditions and contribute to the development of new treatments .

Treatment of Excessive Daytime Sleepiness (EDS) or Cataplexy in Adult Patients with Narcolepsy

- Scientific Field : Sleep Medicine .

- Summary of the Application : Compounds similar to “1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride”, such as Wakix (pitolisant), have been indicated for the treatment of excessive daytime sleepiness (EDS) or cataplexy in adult patients with narcolepsy .

- Methods of Application or Experimental Procedures : Wakix works as an antagonist/inverse agonist at H3 receptors, increasing histamine synthesis and release .

- Results or Outcomes : Wakix has been shown to be effective in treating EDS or cataplexy in adult patients with narcolepsy .

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-5-piperazin-1-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4O.ClH/c13-10-3-1-9(2-4-10)11-15-12(18-16-11)17-7-5-14-6-8-17;/h1-4,14H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSVOUDFVKINAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=NO2)C3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

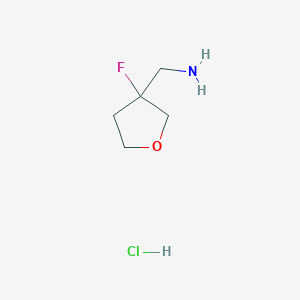

![{2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride](/img/structure/B1450233.png)

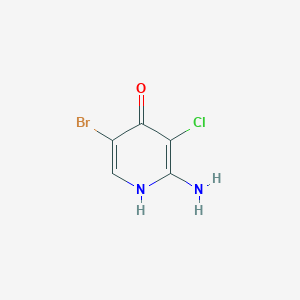

![8-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B1450236.png)

![1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-ol](/img/structure/B1450240.png)

![5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid hydrochloride](/img/structure/B1450241.png)

![N'-[3-[(3,4-Dimethylcyclohexyl)amino]-1H-1,2,4-triazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B1450242.png)

![5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B1450244.png)

![1-Bromo-2-[chloro(difluoro)-methoxy]-3-nitro-benzene](/img/structure/B1450247.png)